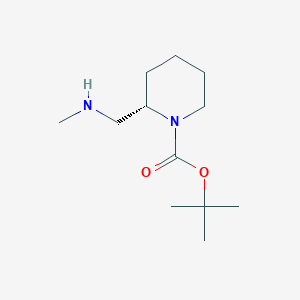
tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations . The compound also contains a methylamino group, which could potentially enhance its biological activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the tert-butyl group is often introduced into molecules using Boc-protected amino acids in peptide synthesis . The presence of the methylamino group suggests that reductive amination could be involved in its synthesis .Molecular Structure Analysis
The compound contains a piperidine ring, a common feature in many bioactive molecules . It also has a tert-butyl ester group, which could make it a good leaving group in reactions . The methylamino group could participate in hydrogen bonding .Chemical Reactions Analysis
The tert-butyl group in the compound can participate in various chemical transformations . The ester group could undergo hydrolysis, and the methylamino group could be involved in reactions with electrophiles .Wissenschaftliche Forschungsanwendungen
Synthesis of Key Intermediates
- This compound is a crucial intermediate in the synthesis of Vandetanib, synthesized through acylation, sulfonation, and substitution from piperidin-4-ylmethanol. The synthetic route optimization yielded a total of 20.2% over three steps (Wang, Xu, Tang, & Xu, 2015).
- It also serves as an essential intermediate for nociceptin antagonists through an efficient and practical asymmetric synthesis, highlighting its relevance in creating compounds targeting specific receptor pathways (Jona et al., 2009).
Building Blocks for Bioactive Compounds
- The compound is utilized in the synthesis of enantiopure derivatives and as a building block for cis- and trans-4-hydroxypipecolates and 4-hydroxylysine derivatives, indicating its versatility in producing various bioactive molecules (Marin et al., 2004).
- Demonstrates utility in creating biological active alkaloids like sedridine and coniine through reagent-based differentiation, showcasing its adaptability in synthesizing structurally diverse small molecules for biological studies (Passarella et al., 2005).
Intermediate in Anticancer Drug Synthesis
- It is an important intermediate for small molecule anticancer drugs, establishing a rapid and high yield synthetic method that could be pivotal for the development of new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).
Facilitator in Chemical Transformations
- Plays a role in facilitating nucleophilic substitutions and radical reactions, underlining its importance as a versatile building block for synthetic organic chemistry and the generation of new compounds through modified benzene rings or carbonyl units (Jasch, Höfling, & Heinrich, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-(methylaminomethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(14)9-13-4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSFYYLVYHYPGW-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2988063.png)
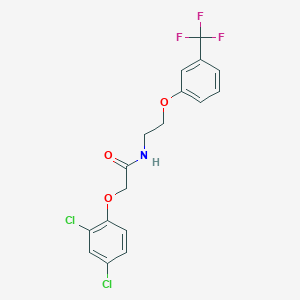
![Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2988065.png)
![Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate](/img/structure/B2988066.png)
![Methyl 2-[[(2-benzamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2988070.png)
![2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988071.png)
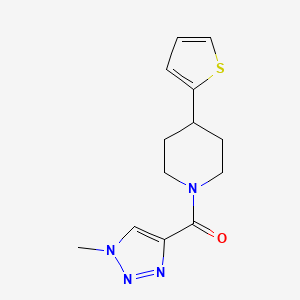
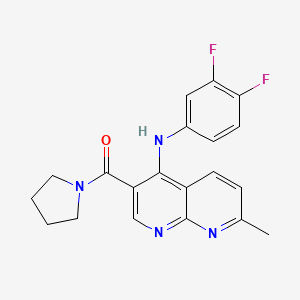
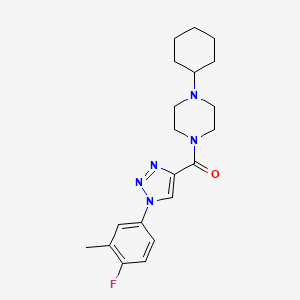

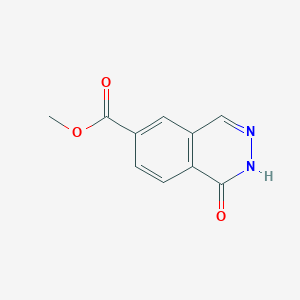

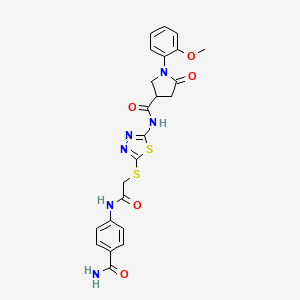
![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2988086.png)